methyl 7-(1,3-benzodioxol-5-yl)-4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Overview
Description
Methyl 7-(1,3-benzodioxol-5-yl)-4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a benzodioxole ring, a fluorophenyl group, and a hexahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(1,3-benzodioxol-5-yl)-4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common approach is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the hexahydroquinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(1,3-benzodioxol-5-yl)-4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or otherwise substituted derivatives.
Scientific Research Applications
Methyl 7-(1,3-benzodioxol-5-yl)-4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 7-(1,3-benzodioxol-5-yl)-4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s structural features allow it to bind to specific enzymes or receptors, modulating their activity. For example, the benzodioxole ring may interact with aromatic amino acids in protein binding sites, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 7-(1,3-benzodioxol-5-yl)-4-phenyl-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Lacks the fluorine atom, which may affect its reactivity and binding properties.
Methyl 7-(1,3-benzodioxol-5-yl)-4-(2-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.
Uniqueness
The presence of the fluorophenyl group in methyl 7-(1,3-benzodioxol-5-yl)-4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate imparts unique properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
Methyl 7-(1,3-benzodioxol-5-yl)-4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with notable biological activity. This article delves into its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following structural formula:
It features a benzodioxole moiety which is known for its various biological activities. The presence of a fluorophenyl group is also significant in enhancing the compound's pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate the benzodioxole structure and the hexahydroquinoline framework. Various synthetic routes have been explored to optimize yield and purity, often focusing on modifying the functional groups to enhance biological activity.
Anticancer Properties
Research indicates that derivatives of benzodioxole exhibit varying degrees of anticancer activity. For instance, compounds similar to this compound have shown promising results against several cancer cell lines:
Compound | Cell Line | IC50 (mM) | Activity |
---|---|---|---|
2a | Hep3B | 0.162 | Potent |
2b | Hep3B | 0.234 | Moderate |
5a | Caco-2 | 9.12 | Weak |
The compound's mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. For example, compound 2a significantly reduced alpha-fetoprotein (α-FP) levels in Hep3B cells, indicating a decrease in tumorigenicity .
Other Biological Activities
Beyond anticancer effects, compounds containing the benzodioxole structure have been associated with:
- Anti-inflammatory Effects : These compounds may modulate inflammatory pathways.
- Antimicrobial Activity : Some derivatives have demonstrated efficacy against various bacterial strains.
- Analgesic Properties : Certain analogs have shown potential as pain relievers.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Cytotoxicity Studies : A study evaluated various benzodioxole derivatives for their cytotoxic effects on cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cells. The results highlighted that modifications in the chemical structure could significantly enhance cytotoxicity .
- Mechanistic Insights : Research focusing on the mechanism of action revealed that these compounds might interact with specific cellular pathways involved in cell cycle regulation and apoptosis induction .
Properties
IUPAC Name |
methyl 7-(1,3-benzodioxol-5-yl)-4-(2-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO5/c1-13-22(25(29)30-2)23(16-5-3-4-6-17(16)26)24-18(27-13)9-15(10-19(24)28)14-7-8-20-21(11-14)32-12-31-20/h3-8,11,15,23,27H,9-10,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUWBXOYAPXZFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5F)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386651 | |
Record name | STK375646 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20386651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5787-14-4 | |
Record name | STK375646 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20386651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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